1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system fused with an isoxazole moiety. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core of the compound can be synthesized through a series of cyclization reactions. For example, starting from a suitable piperidine derivative, cyclization can be achieved using reagents such as sodium hydride (NaH) and an appropriate alkyl halide.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction. This step often involves the use of nitrile oxides and alkynes under controlled conditions to form the isoxazole ring.
Final Coupling: The final step involves coupling the isoxazole ring with the bicyclic core. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Medicine: The compound has potential therapeutic applications, including as a scaffold for drug development targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The isoxazole ring plays a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: A structurally similar compound with a bicyclic amine core but lacking the isoxazole ring.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure and distinct chemical properties.
Uniqueness
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
651314-56-6 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[2.2.2]octan-2-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1(2-12-3-6-13-15-12)11-9-10-4-7-14(11)8-5-10/h3,6,10-11H,4-5,7-9H2 |
InChI Key |
IFNGSLSPSIIODV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2C#CC3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.